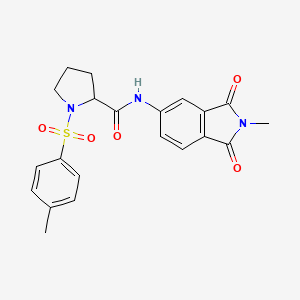
(2-Methoxy-5-nitrophenyl)hydrazine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Methoxy-5-nitrophenyl)hydrazine;hydrochloride” is a chemical compound with the CAS Number: 1211358-55-2 . It has a molecular weight of 219.63 .
Chemical Reactions Analysis
As mentioned earlier, “(2-Methoxy-5-nitrophenyl)hydrazine;hydrochloride” can potentially be involved in reactions such as the Wolff-Kishner reduction . This reaction involves the conversion of aldehydes and ketones to a hydrazine derivative, which can then be converted to the corresponding alkane by reaction with base and heat .科学的研究の応用
Organic Synthesis Applications
One significant application of (2-Methoxy-5-nitrophenyl)hydrazine hydrochloride is in the field of organic synthesis. It serves as a critical intermediate for the synthesis of various organic compounds. For example, it has been utilized in the synthesis of 6-methoxy-2(3H)-benzoxazolone, showcasing its role in improving reaction conditions and reducing production costs Ju Xiu-lian, 2011. Moreover, it's used in creating novel Schiff bases with potential antimicrobial properties, demonstrating its versatility in developing compounds with biological activities S. Bharti et al., 2010.
Antimicrobial and Antifungal Activities
The compound has been instrumental in synthesizing derivatives that exhibit antimicrobial and antifungal activities. Schiff bases derived from hydrazine compounds have shown significant efficacy against various microbial strains, indicating the potential of (2-Methoxy-5-nitrophenyl)hydrazine hydrochloride derivatives in pharmaceutical applications S. Bharti et al., 2010.
Materials Science
In materials science, derivatives of (2-Methoxy-5-nitrophenyl)hydrazine hydrochloride have been explored for their photophysical properties. For instance, compounds synthesized from this hydrazine showed interesting photophysical behaviors, which could be leveraged in developing optical materials and sensors Kamini Tripathi et al., 2019.
Safety and Hazards
特性
IUPAC Name |
(2-methoxy-5-nitrophenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3.ClH/c1-13-7-3-2-5(10(11)12)4-6(7)9-8;/h2-4,9H,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOGVVHXCBPDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

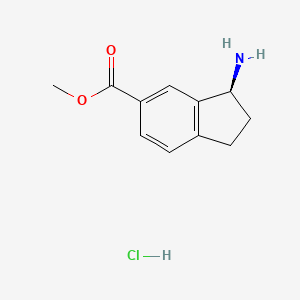
![N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2673930.png)
![2,4-Dichlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2673933.png)
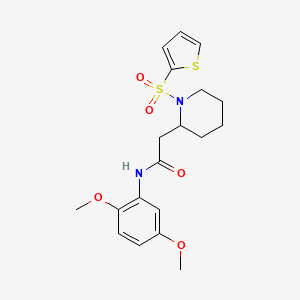
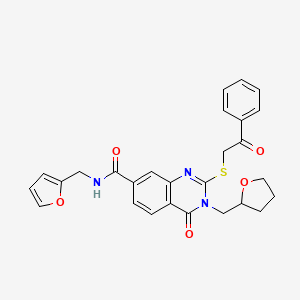
![Ethyl 2-{2-[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2673936.png)
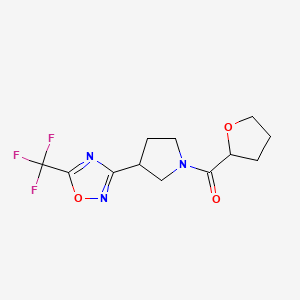
acetonitrile](/img/structure/B2673940.png)
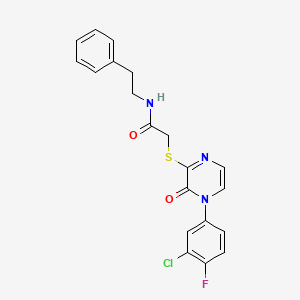
![N-(2,4-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2673945.png)
